Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol
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Overview
Description
Rel-(1R,5S,6S)-3-azabicyclo[320]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base or acid catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol can be compared with other similar bicyclic compounds, such as:
Rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol: This compound has a similar structure but differs in the position of the nitrogen atom.
Rel-(1R,5S,6R,7S)-7-aminobicyclo[3.2.0]heptan-6-ol: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-1-4-2-7-3-5(4)6/h4-8H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
XFBQQBXIYXFYKY-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@H]1O |
Canonical SMILES |
C1C2CNCC2C1O |
Origin of Product |
United States |
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